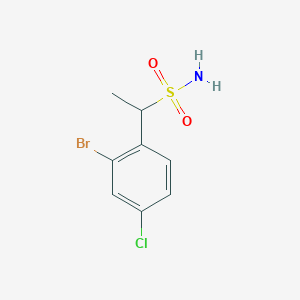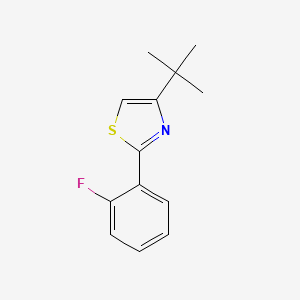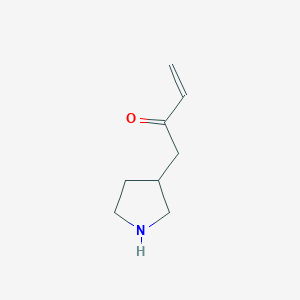
1-Chloro-5-methoxy-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-methoxy-2-methylpentane is an organic compound belonging to the class of haloalkanes It is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-2-methylpentane can be synthesized through several methods. One common approach involves the chlorination of 5-methoxy-2-methylpentane using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-5-methoxy-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at moderate temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
1-Chloro-5-methoxy-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-5-methoxy-2-methylpentane depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methoxy group is converted to a carbonyl group through the transfer of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.
Comparaison Avec Des Composés Similaires
1-Chloro-5-methoxy-2-methylpentane can be compared with other similar compounds such as:
1-Chloro-2-methylpentane: Differing by the position of the chlorine atom and the absence of the methoxy group.
1-Chloro-4-methylpentane: Differing by the position of the chlorine atom and the absence of the methoxy group.
1-Chloro-2-methoxy-3-methylbutane: Differing by the position of the methoxy and methyl groups.
Uniqueness: The presence of both a chlorine atom and a methoxy group in this compound makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C7H15ClO |
|---|---|
Poids moléculaire |
150.64 g/mol |
Nom IUPAC |
1-chloro-5-methoxy-2-methylpentane |
InChI |
InChI=1S/C7H15ClO/c1-7(6-8)4-3-5-9-2/h7H,3-6H2,1-2H3 |
Clé InChI |
JGASMELKUKFHCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCOC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,2-Dimethylpropyl)amino]acetic acid](/img/structure/B13237109.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)


![2,7-Diazaspiro[4.5]decan-6-one](/img/structure/B13237127.png)
![Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13237139.png)

![2-tert-Butyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237159.png)
![N-[2-Hydroxy-3-(methylamino)propyl]acetamide](/img/structure/B13237170.png)
![{5-[(Pentylamino)methyl]furan-2-yl}methanol](/img/structure/B13237176.png)
![tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13237177.png)
![5-(Methoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13237178.png)
